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For Researchers, Scientists, and Drug Development Professionals

TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing

protein tyrosine phosphatase 2), is currently under investigation in various clinical trials as a

promising anti-cancer agent. Its mechanism of action, which involves the modulation of the

RAS-MAPK signaling pathway, makes it a prime candidate for combination therapies aimed at

overcoming drug resistance and enhancing anti-tumor activity.[1] This guide provides a

comparative analysis of the safety profiles of different TNO155 combination regimens based on

available clinical trial data, offering valuable insights for ongoing and future drug development

efforts.

Overview of TNO155 Combination Therapies
Clinical investigations are actively exploring the safety and efficacy of TNO155 in combination

with various other anti-cancer agents, including immunotherapy, CDK4/6 inhibitors, and KRAS

G12C inhibitors. This guide focuses on the safety findings from key clinical trials involving

TNO155 in combination with spartalizumab (an anti-PD-1 antibody), ribociclib (a CDK4/6

inhibitor), and JDQ433 (a KRAS G12C inhibitor).

Quantitative Safety Data Summary
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in

clinical trials for different TNO155 combination regimens. The data is compiled from the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2543578?utm_src=pdf-interest
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://www.onclive.com/view/tno155-demonstrates-manageable-safety-and-consistent-shp2-inhibition-in-advanced-solid-tumors
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://www.benchchem.com/product/b2543578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NCT04000529 and NCT04699188 clinical trials. Adverse events were graded according to the

Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5]

Table 1: Safety Profile of TNO155 in Combination with Spartalizumab (NCT04000529)

Adverse Event Any Grade (%) Grade ≥3 (%)

All Adverse Events (AEs) 100.0 68.4

Treatment-Related AEs

(TRAEs)
94.7 26.3

Increased Aspartate

Aminotransferase (AST)
Most Common -

Increased Alanine

Aminotransferase (ALT)
Most Common -

Increased Creatine

Phosphokinase (CPK)
Most Common -

Anemia Most Common -

Thrombocytopenia Most Common -

Increased N-terminal

prohormone of brain natriuretic

peptide

Most Common -

Peripheral Edema Most Common -

Diarrhea Most Common -

Data based on 57 patients across all doses.[6]

Table 2: Safety Profile of TNO155 in Combination with Ribociclib (NCT04000529)
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Adverse Event Any Grade (%) Grade ≥3 (%)

Thrombocytopenia Most Common -

Increased Aspartate

Aminotransferase (AST)
Most Common -

Increased Creatine

Phosphokinase (CPK)
Most Common -

Anemia Most Common -

Increased Alanine

Aminotransferase (ALT)
Most Common -

Diarrhea Most Common -

Neutropenia Most Common -

Pyrexia Most Common -

Peripheral Edema Most Common -

Data based on 46 patients across all dose levels.

Table 3: Safety Profile of TNO155 in Combination with JDQ433 (KontRASt-01, NCT04699188)
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Adverse Event Any Grade (%) Grade ≥3 (%)

Treatment-Related AEs

(TRAEs)
88.0 36.0

Peripheral Edema 40.0 -

Neutropenia 30.0 14.0

Thrombocytopenia 28.0 8.0

Diarrhea 26.0 2.0

Anemia 24.0 8.0

Fatigue 18.0 -

Increased Blood Creatine

Phosphokinase
16.0 2.0

Increased Aspartate

Aminotransferase (AST)
14.0 (Grade 1/2) -

Increased Alanine

Aminotransferase (ALT)
10.0 (Grade 1/2) 2.0

Data from a pool of all observed patients in the trial.[7]

Experimental Protocols
The safety data presented above were collected from multicenter, open-label, phase Ib/II

clinical trials. The primary objective of these studies was to characterize the safety and

tolerability of the combination regimens and to determine the recommended dose for further

studies.

General Methodology for Safety Assessment:

Patient Population: Adult patients with advanced solid tumors who have progressed on

standard therapy.[8]
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Treatment Cycles: Treatment was administered in cycles, typically 21 or 28 days, allowing for

continuous monitoring of safety and tolerability.[8]

Adverse Event Monitoring: All patients were assessed for the incidence and severity of

adverse events (AEs) and serious AEs at least once per treatment cycle. This included

monitoring of laboratory values, vital signs, electrocardiograms, and cardiac biomarkers.[8]

Grading of Adverse Events: The severity of adverse events was graded according to the

National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE)

version 5.0.[2][3][4][5] The grades range from 1 (mild) to 5 (death related to AE).

Dose-Limiting Toxicities (DLTs): The incidence and nature of DLTs were assessed during the

dose-escalation phase of the trials to determine the maximum tolerated dose (MTD). A DLT

is generally defined as an adverse event considered related to the study drug that meets

specific severity and duration criteria within the first treatment cycle.[8]

Dose Modifications: The protocol allowed for dose interruptions and reductions for patients

who did not tolerate the specified dosing schedule, enabling them to continue treatment if

possible.[8]

Specific Trial Designs:

NCT04000529 (TNO155 with Spartalizumab or Ribociclib): This was a Phase Ib, multicenter,

open-label study with a dose-escalation part followed by a dose-expansion part. The study

enrolled adult subjects with selected advanced solid tumors.[9]

NCT04699188 (KontRASt-01: TNO155 with JDQ433): This is a Phase Ib/II, open-label,

multicenter, dose-escalation and dose-expansion trial of JDQ443 as monotherapy or in

combination with TNO155 and/or tislelizumab in patients with advanced solid tumors

harboring the KRAS G12C mutation.[10]

Signaling Pathways and Experimental Workflow
To visually represent the underlying biological mechanisms and the clinical trial process, the

following diagrams have been generated using Graphviz (DOT language).
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Caption: SHP2 signaling pathway and TNO155 mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://dermnetnz.org/topics/common-terminology-criteria-for-adverse-events-due-to-cancer-therapy
https://dctd.cancer.gov/research/ctep-trials/for-sites/adverse-events/ctcae-v5-5x7.pdf
https://www.actasdermo.org/en-using-common-terminology-criteria-for-articulo-S1578219020303784
https://www.actasdermo.org/en-using-common-terminology-criteria-for-articulo-S1578219020303784
https://www.actasdermo.org/en-using-common-terminology-criteria-for-articulo-S1578219020303784
https://www.onclive.com/view/tno155-plus-spartalizumab-or-ribociclib-elicits-disease-control-is-safe-in-advanced-solid-tumors
https://www.onclive.com/view/tno155-jdq433-combo-elicits-responses-is-tolerable-in-kras-g12c-solid-tumors
https://www.clinicaltrials.gov/study/NCT03114319
https://clinicaltrials.gov/study/NCT04000529
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.9007
https://www.benchchem.com/product/b2543578#comparing-the-safety-profiles-of-different-tno155-combination-regimens
https://www.benchchem.com/product/b2543578#comparing-the-safety-profiles-of-different-tno155-combination-regimens
https://www.benchchem.com/product/b2543578#comparing-the-safety-profiles-of-different-tno155-combination-regimens
https://www.benchchem.com/product/b2543578#comparing-the-safety-profiles-of-different-tno155-combination-regimens
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2543578?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

